Cyclohexanone, 4-(dimethoxymethyl)-

Antifolate synthesis Tetrahydroquinazoline Acetal protecting groups

Cyclohexanone, 4-(dimethoxymethyl)- (CAS 64908-75-4), also referred to as 4-oxocyclohexanecarboxaldehyde dimethyl acetal or cyclohexanone-4-carboxaldehyde dimethyl acetal, is a bifunctional C9H16O3 building block bearing a ketone and a masked aldehyde (dimethyl acetal) at the 4-position of the cyclohexane ring. Its primary documented role is as a key synthetic intermediate in the construction of 5,8-dideaza-5,6,7,8-tetrahydrofolate analogs and 2,4-diamino-5,6,7,8-tetrahydroquinazoline antifolates, where the orthogonal reactivity of the ketone and protected aldehyde enables stepwise annulation and functionalization not readily achievable with simpler cyclohexanone derivatives.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 64908-75-4
Cat. No. B12002063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 4-(dimethoxymethyl)-
CAS64908-75-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC(C1CCC(=O)CC1)OC
InChIInChI=1S/C9H16O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h7,9H,3-6H2,1-2H3
InChIKeyOWXJESCMOOXPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 4-(dimethoxymethyl)- (CAS 64908-75-4): A Specialized Acetal Synthon for Tetrahydroquinazoline Antifolate Programs


Cyclohexanone, 4-(dimethoxymethyl)- (CAS 64908-75-4), also referred to as 4-oxocyclohexanecarboxaldehyde dimethyl acetal or cyclohexanone-4-carboxaldehyde dimethyl acetal, is a bifunctional C9H16O3 building block bearing a ketone and a masked aldehyde (dimethyl acetal) at the 4-position of the cyclohexane ring [1]. Its primary documented role is as a key synthetic intermediate in the construction of 5,8-dideaza-5,6,7,8-tetrahydrofolate analogs and 2,4-diamino-5,6,7,8-tetrahydroquinazoline antifolates, where the orthogonal reactivity of the ketone and protected aldehyde enables stepwise annulation and functionalization not readily achievable with simpler cyclohexanone derivatives [2][3]. The compound is listed as an AldrichCPR product (formerly Sigma-Aldrich, now discontinued), with no vendor-supplied analytical data, placing full burden of identity and purity verification on the buyer .

Why Generic Cyclohexanone Acetals Cannot Replace 4-(Dimethoxymethyl)cyclohexanone in Antifolate Intermediate Chemistry


The scientific differentiation of cyclohexanone, 4-(dimethoxymethyl)- arises not from intrinsic biological activity but from its architecture as a regiospecifically protected, bifunctional scaffold. Simple cyclohexanone dimethyl acetal (e.g., cyclohexanone dimethyl ketal) lacks the 4-ketone handle required for the initial cyclocondensation with dicyandiamide to form the pyrimidine ring [1]. Conversely, unprotected 4-oxocyclohexanecarboxaldehyde is prone to self-condensation and polymerization, making it synthetically intractable [2]. The dimethyl acetal group in the target compound provides acid-labile protection that survives the basic conditions of the quinazoline-forming step yet can be selectively deprotected under mild aqueous acid without degrading the acid-sensitive tetrahydroquinazoline core—an orthogonal stability profile that 1,3-dioxolane (ethylene ketal) or 1,3-dithiane protected analogs do not match with equivalent selectivity [1][3]. These differential reactivity features mean that substituting a generic cyclohexanone derivative into published synthetic protocols for 5,8-dideazafolates or 2,4-diaminotetrahydroquinazolines consistently leads to either failed cyclization or product decomposition [1][3].

Quantitative Differentiation Evidence for Cyclohexanone, 4-(dimethoxymethyl)- vs. Alternative Aldehyde Equivalents


Orthogonal Protection Strategy: Dimethyl Acetal vs. Ethylene Ketal Stability in Dicyandiamide Cyclocondensation

In the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde, the dimethyl acetal group of cyclohexanone-4-carboxaldehyde dimethyl acetal withstands the strongly basic conditions of cyclocondensation with dicyandiamide (NaOMe/MeOH, reflux), enabling direct isolation of the 6-dimethylacetal product [1]. By contrast, the corresponding ethylene ketal (1,3-dioxolane) undergoes partial transesterification and ring-opening under identical conditions, resulting in mixture complexity and reduced yield of the desired pyrimidine [1]. This orthogonal stability is a function of the dimethyl acetal's greater resistance to base-catalyzed β-elimination compared to cyclic five-membered ketals [2].

Antifolate synthesis Tetrahydroquinazoline Acetal protecting groups

Facile Aldehyde Deprotection Selectivity: Dimethyl Acetal vs. Dithiane in Tetrahydroquinazoline Systems

Selective deprotection of the 6-dimethylacetal to the 6-aldehyde in the 2,4-bis(acetamido)-protected tetrahydroquinazoline intermediate is achieved using mild aqueous acid (e.g., 80% acetic acid or dilute HCl), leaving the acid-labile 2,4-diamino protecting groups intact [1]. In contrast, 1,3-dithiane-protected aldehyde analogs require harsh or toxic reagents (mercuric chloride, N-chlorosuccinimide, or oxidative conditions) for deprotection, which are incompatible with the tetrahydroquinazoline core and can lead to over-oxidation of the benzylic amine functionality [2]. This differential reactivity is a direct consequence of the intrinsic acetal vs. thioacetal stability profile.

Antifolate synthesis Deprotection selectivity Aldehyde unmasking

Diverse Synthetic Access Routes: Hydroboration-Oxidation vs. Diels–Alder Entry to the Common Intermediate

Two distinct synthetic entries to cyclohexanone-4-carboxaldehyde dimethyl acetal are documented in the primary literature, providing sourcing flexibility. Route A (Gangjee et al., 1995) proceeds from cyclohexane-1,4-dione monoethylene ketal via Wittig olefination, hydroboration-oxidation, and acetal exchange (~3 steps from commercial ketal) [1]. Route B (Gangjee et al., J. Med. Chem., 1995) employs a Diels–Alder reaction of 2-(trimethylsiloxy)-1,3-butadiene with acrolein, followed by silyl deprotection and in situ acetal formation, delivering the product in a single synthetic operation from readily available diene and dienophile [2]. This dual-access strategy contrasts with structurally related protected cyclohexanone aldehydes (e.g., 4,4-ethylenedioxycyclohexanecarboxaldehyde or 4-formylcyclohexanone ethylene ketal), which typically require lengthier sequences and lack a convergent Diels–Alder entry [3].

Synthetic methodology Antifolate synthesis Cyclohexanone acetal preparation

Downstream Biological Activity: NCI 60-Cell Line Antitumor Data for the Tetrahydroquinazoline End Product Derived from This Intermediate

While cyclohexanone, 4-(dimethoxymethyl)- itself has no reported biological activity, the final tetrahydroquinazoline product (compound 2: (6R,6S)-5,8-dideaza-5,6,7,8-tetrahydromethotrexate) synthesized from this intermediate demonstrated quantifiable antitumor activity in the NCI in vitro screening program: GI50 < 1.0 × 10⁻⁸ M in 18 of 29 tumor cell lines tested [1]. The N10-methyl analog (compound 2) was 2–10 fold more potent than the N10-unsubstituted analog (compound 1) against various DHFR enzymes [1]. This provides indirect validation that the synthetic intermediate yields a biologically active product with demonstrated potency; alternative acetal-protected intermediates that fail to cleanly deliver the same tetrahydroquinazoline core would compromise this downstream activity.

Antitumor screening DHFR inhibition Tetrahydroquinazoline antifolate

Validated Application Scenarios for Cyclohexanone, 4-(dimethoxymethyl)- in Antifolate and Heterocyclic Synthesis


Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydrofolate Analogs as DHFR Inhibitors

The primary documented use of CAS 64908-75-4 is as the key bifunctional intermediate in the construction of 5,8-dideaza-5,6,7,8-tetrahydroaminopterin and -methotrexate analogs. The ketone undergoes cyclocondensation with dicyandiamide to form the 2,4-diamino-5,6,7,8-tetrahydroquinazoline ring, while the dimethyl acetal is subsequently deprotected to reveal the 6-carboxaldehyde for reductive amination with p-aminobenzoyl-L-glutamate [1]. The resulting antifolates have demonstrated potent inhibition of dihydrofolate reductase (DHFR) with GI50 values below 10 nM in NCI tumor cell line screening [1]. Laboratories pursuing tetrahydroquinazoline-based antifolates should source CAS 64908-75-4 as the literature-precedented intermediate; attempts to substitute cyclohexanone dimethyl ketal or other acetal analogs will not yield the requisite 6-substituted tetrahydroquinazoline scaffold.

Nonclassical 2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline Antifolates for Opportunistic Infections

A second validated application is the synthesis of nonclassical 2,4-diaminotetrahydroquinazolines targeting Pneumocystis carinii and Toxoplasma gondii DHFR. In this route, cyclohexanone-4-carboxaldehyde dimethyl acetal (23) is prepared via Diels–Alder reaction, cyclocondensed with dicyandiamide, and the liberated 6-aldehyde is subjected to reductive amination with substituted anilines to generate compounds with IC50 values of (7–330) × 10⁻⁹ M against T. gondii DHFR and selectivity ratios over rat liver DHFR [2]. The most selective analog (compound 5) inhibited T. gondii cell growth with IC50 = 5.4 × 10⁻⁸ M [2]. This application scenario demonstrates the value of the dimethyl acetal intermediate specifically in medicinal chemistry programs targeting parasitic DHFR where selective, sub-micromolar potency is required.

Custom Synthesis and In-House Preparation via Diels–Alder Convergent Strategy

For laboratories with organic synthesis capability, CAS 64908-75-4 can be prepared in-house via the convergent Diels–Alder route detailed by Gangjee et al. (J. Med. Chem., 1995): 2-(trimethylsiloxy)-1,3-butadiene is reacted with acrolein, followed by silyl deprotection and in situ dimethyl acetal formation in a single operation [2]. This route circumvents the now-discontinued Sigma-Aldrich AldrichCPR product and provides access to the intermediate without dependence on commercial vendors. The same intermediate can then be elaborated to either classical antifolates (via p-aminobenzoyl-L-glutamate coupling) or nonclassical antifolates (via substituted aniline reductive amination), offering a versatile platform for analog generation [1][2].

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